
4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple functional groups. The molecular weight of “N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic Acid” is 355.35 , and that of “®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1-dimethylethoxy)carbonyl]amino)-4-oxobutanoic acid” is 477.56 .Physical And Chemical Properties Analysis
“N-[(9H-Fluoren-9-ylmethoxycarbonyl]-L-aspartic Acid” is a solid at 20°C, and it should be stored at 0-10°C. It is heat sensitive . The compound “®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1-dimethylethoxy)carbonyl]amino)-4-oxobutanoic acid” also has similar properties .Applications De Recherche Scientifique
Protective Group in Peptide Synthesis
The Fmoc group is extensively utilized to protect hydroxy-groups during the synthesis of complex molecules. Its application in conjunction with acid- and base-labile protecting groups allows for selective deprotection under mild conditions, preserving the integrity of sensitive functional groups. This characteristic makes it invaluable in the synthesis of biologically significant peptides and oligonucleotides, where precise control over reaction conditions is necessary. Gioeli and Chattopadhyaya (1982) demonstrated the utility of the Fmoc group in the synthesis of an octathymidylic acid fragment, highlighting its compatibility with various protecting schemes and its straightforward removal by the action of triethylamine in dry pyridine solution (C. Gioeli & J. Chattopadhyaya, 1982).
Synthesis of Complex Molecules
The Fmoc group has been pivotal in the development of methodologies for synthesizing complex organic molecules, such as thiazole derivatives. Le and Goodnow (2004) demonstrated a high-yield synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, showcasing the versatility of the Fmoc group in facilitating the synthesis of heterocyclic compounds with potential applications in medicinal chemistry and material science (K. Le & R. Goodnow, 2004).
Solid-Phase Organic Synthesis
Mellor and Chan (1997) explored the use of the Fmoc group in solid-phase organic synthesis, particularly for the synthesis of N-substituted hydroxamic acids. Their work demonstrates the effectiveness of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines in solid-phase approaches, offering a pathway to structurally diverse hydroxamic acids, which are of interest due to their biological activities (Sarah L. Mellor & W. Chan, 1997).
Photolabile Protecting Group
Fedoryak and Dore (2002) discussed the synthesis and application of photolabile protecting groups for carboxylic acids, illustrating the broader utility of Fmoc-like structures in creating sensitive caging groups for biological messengers. This application is crucial in the controlled release of active molecules in response to light, enabling precise spatial and temporal control in biochemical experiments (O. Fedoryak & Timothy M. Dore, 2002).
Propriétés
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-22(2)19(20(24)25)23(11-12-28-22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJAZOBFPPOWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2778007.png)
![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2778011.png)
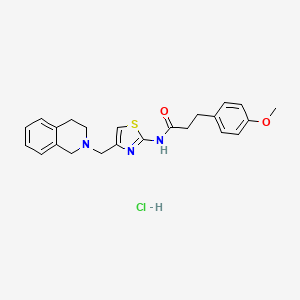
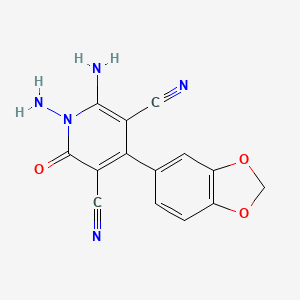
![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778017.png)

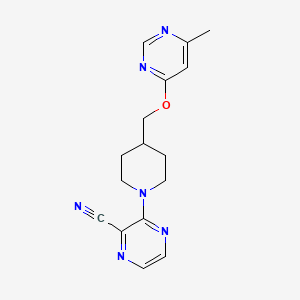
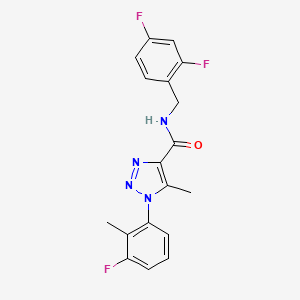
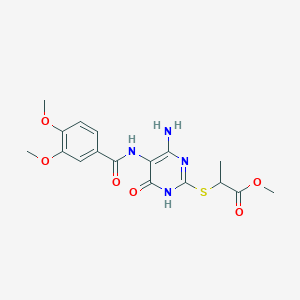
![ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2778024.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2778025.png)
![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2778029.png)